molecular formula C13H14N2O B3015446 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine CAS No. 2199035-67-9

2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine

Cat. No.: B3015446
CAS No.: 2199035-67-9
M. Wt: 214.268
InChI Key: FDNRRZMZPZPPKR-UHFFFAOYSA-N
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Description

2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine is a pyridine-based compound featuring a methyl-substituted pyridine ring linked via an ether bond to a second methylpyridine moiety.

Properties

IUPAC Name

2-methyl-6-[(3-methylpyridin-2-yl)oxymethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-4-8-14-13(10)16-9-12-7-3-6-11(2)15-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNRRZMZPZPPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-bromopyridine with 3-methylpyridin-2-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. Continuous flow setups allow for the precise control of reaction parameters, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyridine derivatives.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the pyridine ring allows for π-π interactions with aromatic amino acid residues in the active sites of enzymes, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine and key analogs:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application References
This compound C₁₄H₁₅N₂O Methylpyridyloxy-methyl Limited direct data; structural analog of mGluR5 antagonists
MPEP (2-Methyl-6-(phenylethynyl)pyridine) C₁₄H₁₁N Phenylethynyl mGluR5 antagonist; neuroprotection in TBI, FXS models
SIB-1893 (2-Methyl-6-(2-phenylethenyl)pyridine) C₁₄H₁₃N Styryl (ethenylphenyl) mGluR5 antagonist (IC₅₀ = 0.29 µM); NMDA receptor inhibition at high doses
TMS-Py (2-Methyl-6-[(trimethylsilyl)methyl]pyridine) C₁₄H₂₇NSi Trimethylsilylmethyl Increased lipophilicity; synthetic intermediate
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine C₁₇H₂₂N₄O Piperidine-linked methylpyridyloxy-methyl No direct activity reported; structural similarity

Key Findings:

Substituent Effects on Bioactivity MPEP and SIB-1893 feature aromatic substituents (ethynylphenyl or styryl) that enhance binding to mGluR5 via hydrophobic interactions. Their neuroprotective effects are attributed to mGluR5 antagonism and secondary NMDA receptor modulation at higher concentrations . However, its biological activity remains underexplored.

Physicochemical Properties

  • TMS-Py ’s trimethylsilyl group significantly increases lipophilicity, likely enhancing membrane permeability compared to the oxygen-bridged target compound .
  • The piperidine-pyrazine analog () shares structural motifs with the target compound but lacks reported pharmacological data, highlighting a gap in research.

Therapeutic Potential MPEP demonstrates efficacy in traumatic brain injury (TBI) and Fragile X Syndrome (FXS) models, rescuing cognitive deficits and reducing lesion volumes . The target compound’s pyridyloxy-methyl group may offer novel binding interactions, warranting further investigation into its receptor affinity and therapeutic applications.

Biological Activity

2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine, with the CAS number 2199035-67-9, is a pyridine derivative characterized by its unique structural features, including two methyl groups and a pyridin-2-yloxy methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

  • Molecular Formula: C₁₃H₁₄N₂O
  • Molecular Weight: 214.26 g/mol
  • Structure: The compound consists of a pyridine ring with additional functional groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyridine ring facilitates π-π interactions with aromatic amino acids in enzyme active sites, enhancing binding affinity and specificity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could also serve as a ligand for various receptors, potentially modulating their activity.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have shown moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae .
  • Antichlamydial Activity : Certain derivatives have been identified as selective for Chlamydia, indicating potential for developing new therapeutic agents targeting this pathogen .
  • Toxicity Studies : Toxicity assessments in human cells and model organisms (e.g., Drosophila melanogaster) have been conducted to evaluate the safety profile of these compounds .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Study on Antichlamydial Compounds :
    • A study published in 2020 investigated the synthesis and activity of molecules based on pyridine derivatives, highlighting their selective action against Chlamydia. The results indicated that structural modifications significantly influenced their efficacy .
    • Table 1 summarizes the antimicrobial effectiveness of related compounds:
    Compound NameAntimicrobial Activity (μg/mL)Target Pathogen
    Compound A64N. meningitidis
    Compound B16H. influenzae
    Compound C32Chlamydia
  • Fragment-Based Screening :
    • Another research effort utilized fragment-based screening to identify ligands that inhibit specific proteins involved in disease processes. This method demonstrated that certain derivatives of pyridine compounds could effectively block enzyme activity at low concentrations .

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